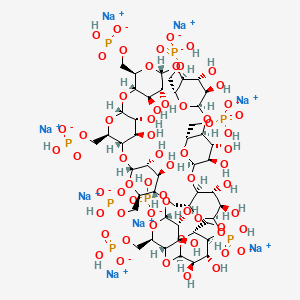
4-(4-fluorobenzoyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” involves the reaction of 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide . The reaction takes place in the presence of a catalyst, such as dimethylformamide or acetonitrile, and under controlled temperature and pressure conditions .Molecular Structure Analysis
The molecular structure of “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” can be represented by the formula C7H4ClFO . The molecular weight of this compound is 158.557 .Chemical Reactions Analysis
The mechanism of action of “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” involves the reaction of the compound with various nucleophiles, such as amines, alcohols, and thiols. The resulting product is a substituted compound that has unique properties and potential applications.Physical And Chemical Properties Analysis
“4-(4-fluorobenzoyl)-1H-1,2,3-triazole” is a clear colorless to light yellow liquid . It has a melting point of 10-12 °C, a boiling point of 82 °C/20 mmHg, and a density of 1.342 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-(4-fluorobenzoyl)-1H-1,2,3-triazole” is utilized in organic synthesis as an intermediate for constructing more complex molecules. Its triazole ring serves as a versatile scaffold that can be further functionalized to create a wide range of derivatives with potential biological activities .
Pharmaceutical Research
In pharmaceutical research, this compound could be explored for the development of new drugs. The fluorine atom in the benzoyl group can significantly alter the biological activity of the compound, making it a valuable moiety in medicinal chemistry for drug design and discovery .
Material Science
The compound’s structural properties may be beneficial in the field of material science. It could be used in the synthesis of novel polymers or as a monomer in the creation of high-performance plastics, especially in engineering applications where the incorporation of fluorinated aromatic units can enhance material properties .
Analytical Chemistry
In analytical chemistry, “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” can be used as a derivatization agent for the analysis of various substances. Its ability to react with different functional groups makes it a useful reagent in chromatography and mass spectrometry to improve detection and quantification .
Agrochemical Development
The triazole ring is a common motif in agrochemicals. This compound could serve as a starting point for the synthesis of new pesticides or herbicides, where the fluorobenzoyl group might confer enhanced activity or selectivity against specific agricultural pests .
Fluorescent Probes
Due to its aromatic structure, “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” has the potential to be used in the development of fluorescent probes. These probes can be employed in bioimaging and diagnostic assays, where they can help in visualizing biological processes at the molecular level .
Environmental Science
In environmental science, this compound could be investigated for its degradation products and their environmental impact. Understanding its breakdown pathways can inform the development of safer and more eco-friendly chemicals .
Catalysis
Lastly, “4-(4-fluorobenzoyl)-1H-1,2,3-triazole” might find applications in catalysis. Its structural framework could be modified to create catalysts that facilitate various chemical reactions, potentially leading to more efficient and sustainable industrial processes .
Wirkmechanismus
Target of action
The targets of a compound depend on its chemical structure and properties. For example, benzoyl chloride derivatives, such as 4-fluorobenzoyl chloride, often function as acylating agents in organic synthesis . They react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
Mode of action
The mode of action of a compound refers to how it interacts with its targets. In the case of acylating agents like 4-fluorobenzoyl chloride, they typically undergo nucleophilic acyl substitution reactions with their targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, 4-fluorobenzoate, a compound structurally similar to 4-(4-fluorobenzoyl)-1H-1,2,3-triazole, is known to undergo aerobic metabolism initiated by an oxygen-dependent ring cleavage .
Pharmacokinetics
Similar compounds like 4-fluorobenzoyl chloride have been used as tracers for quantitation during the drug development process .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For acylating agents, the result of action often involves the formation of new covalent bonds and the modification of target molecules .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of a compound. For example, the boiling point of 4-fluorobenzoyl chloride is reported to be 82 °C at a pressure of 20 mmHg , indicating that it may be volatile under certain conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(2H-triazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9(14)8-5-11-13-12-8/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUKDMANPBWYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244437 | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzoyl)-1H-1,2,3-triazole | |
CAS RN |
1416447-75-0 | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416447-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)-1H-1,2,3-triazol-5-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)










